1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C14H18ClNO4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a tert-butoxycarbonyl (Boc) protecting group, a chlorothiophene moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through nucleophilic substitution reactions using appropriate chlorothiophene derivatives.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom in the chlorothiophene moiety with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various substituted thiophenes.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chlorothiophene moiety and the azetidine ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but contains a piperidine ring instead of an azetidine ring.
1-[(Tert-butoxy)carbonyl]-3-[(5-chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid is unique due to the specific combination of the azetidine ring, chlorothiophene moiety, and tert-butoxycarbonyl protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H18ClNO4S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(2-chlorothiophen-3-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
IWTQRKYVQDPTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=C(SC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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